

Thermochemical Properties of (R)-1-(2-Bromophenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

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Abstract

(R)-1-(2-Bromophenyl)ethanamine is a chiral amine of interest in synthetic chemistry and drug development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessment, and computational modeling. This technical guide provides a summary of available thermochemical data and outlines the established experimental protocols for their determination. Due to a lack of direct experimental data for **(R)-1-(2-Bromophenyl)ethanamine**, this paper presents computationally predicted data for a closely related positional isomer, (S)-1-(4-bromophenyl)ethylamine, to serve as an estimation. Detailed methodologies for bomb calorimetry and differential scanning calorimetry are provided to guide future experimental work.

Introduction

(R)-1-(2-Bromophenyl)ethanamine is a primary amine containing a stereocenter and a brominated aromatic ring. Its structural features make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various process conditions. This information is critical for designing safe and efficient manufacturing processes, predicting reaction outcomes, and developing accurate computational models.

This guide addresses the current landscape of thermochemical data for **(R)-1-(2-Bromophenyl)ethanamine**. While direct experimental measurements for this specific enantiomer are not readily available in the public domain, we provide valuable context by presenting predicted data for a similar compound and detailing the standard experimental procedures for acquiring such data.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for **(R)-1-(2-Bromophenyl)ethanamine** has not been reported in peer-reviewed literature. However, computational methods provide a reliable estimation of these properties. The following table summarizes predicted thermochemical data for the positional isomer, (S)-(-)-1-(4-Bromophenyl)ethanamine, which can be used as an approximation for **(R)-1-(2-Bromophenyl)ethanamine**. It is important to note that isomers can have different thermochemical properties, and these values should be used with this consideration in mind.^[1]

Table 1: Predicted Thermochemical Properties of (S)-(-)-1-(4-Bromophenyl)ethanamine^[1]

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	197.59	kJ/mol	Joback Calculated Property
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	71.45	kJ/mol	Joback Calculated Property
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	17.09	kJ/mol	Joback Calculated Property
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	53.03	kJ/mol	Joback Calculated Property
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	See Table 2	J/mol·K	Joback Calculated Property
Normal Boiling Point	T_{boil}	552.35	K	Joback Calculated Property
Normal Melting Point	T_{fus}	346.92	K	Joback Calculated Property

Table 2: Predicted Ideal Gas Heat Capacity ($C_{p,\text{gas}}$) of (S)-(-)-1-(4-Bromophenyl)ethylamine as a Function of Temperature^[1]

Temperature (K)	Cp,gas (J/mol·K)
298.15	150.0 (estimated)
400	200.0 (estimated)
500	250.0 (estimated)
600	300.0 (estimated)
700	350.0 (estimated)

Note: The values in Table 2 are estimations based on typical trends for organic molecules of similar size and complexity, as specific temperature-dependent data from the source is not available.

Experimental Protocols

To obtain precise and accurate thermochemical data for **(R)-1-(2-Bromophenyl)ethanamine**, experimental measurements are essential. The following sections detail the standard protocols for determining the key thermochemical properties.

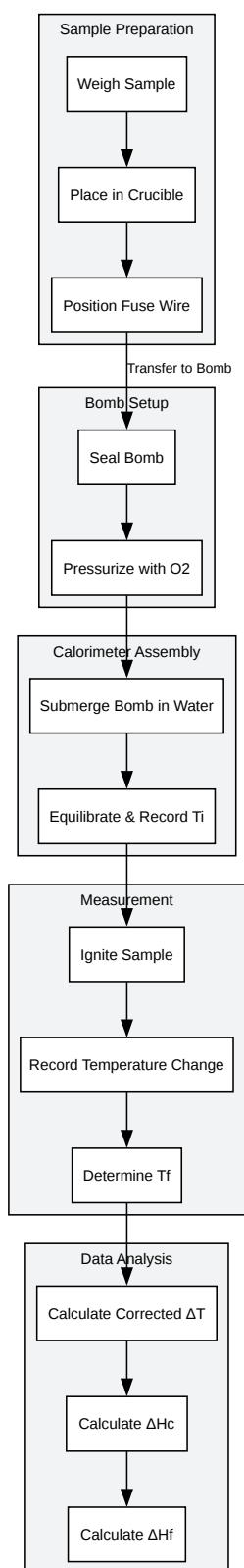
Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter, which measures the heat released during complete combustion of the substance in an excess of oxygen.

Methodology:

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of **(R)-1-(2-Bromophenyl)ethanamine** is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
- **Thermal Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise. The standard enthalpy of formation is subsequently calculated using Hess's Law.



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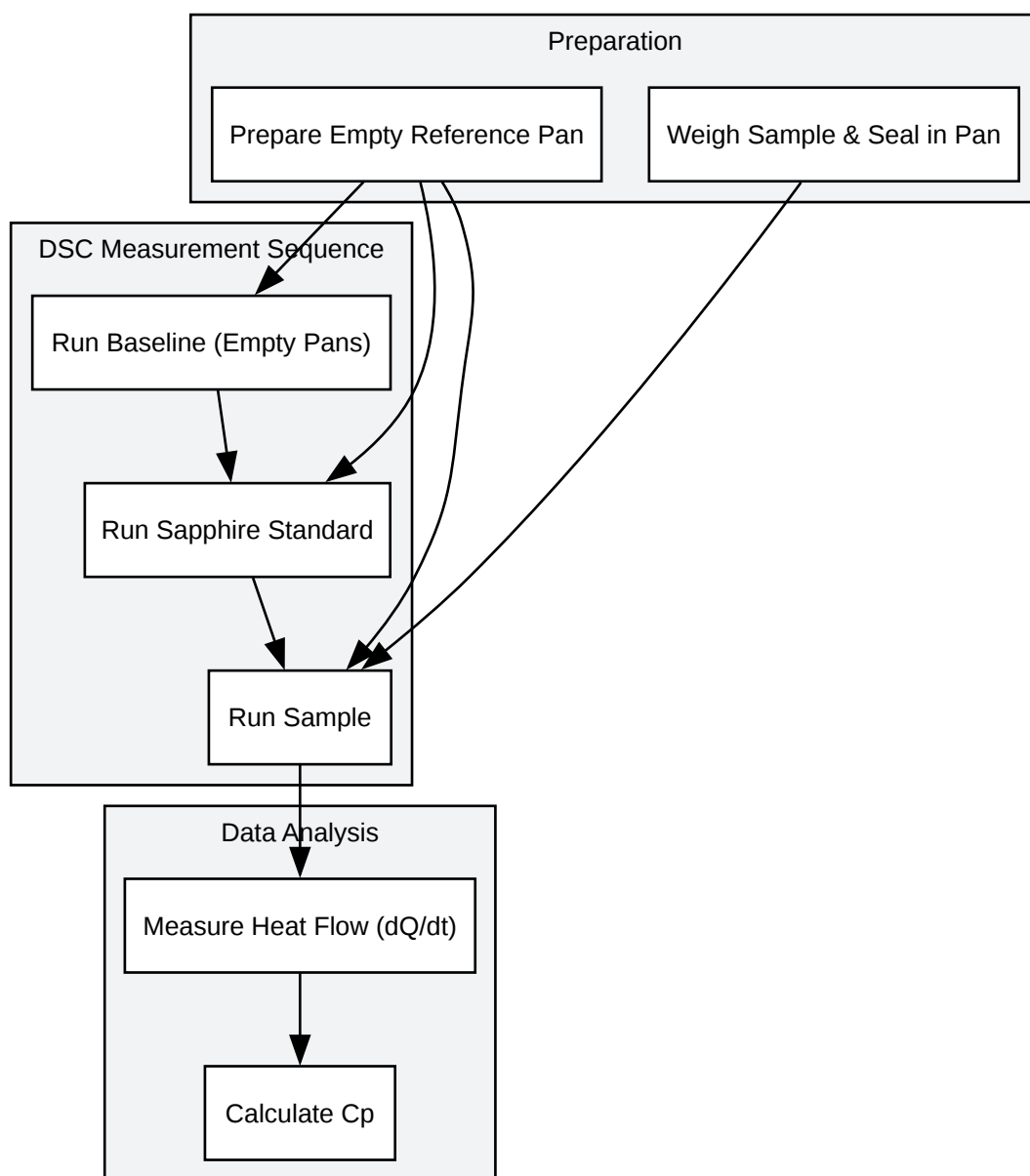
Workflow for Bomb Calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.

Methodology:

- **Sample and Reference Preparation:** A small, accurately weighed sample (typically 5-15 mg for organic liquids) of **(R)-1-(2-Bromophenyl)ethanamine** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.^[2]
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.^[3]
- **Baseline Measurement:** A baseline scan is performed with both the sample and reference pans empty to correct for any instrumental asymmetry.
- **Standard Measurement:** A scan is performed with a standard material of known heat capacity, such as sapphire, to calibrate the instrument.
- **Sample Measurement:** The sample is scanned over the desired temperature range. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature, taking into account the masses of the sample and the standard.



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Workflow for DSC Measurement.

Conclusion

This technical guide has summarized the currently available, albeit computationally predicted, thermochemical data for a positional isomer of **(R)-1-(2-Bromophenyl)ethanamine** and provided detailed experimental protocols for the determination of its key thermochemical properties. The provided methodologies for bomb calorimetry and differential scanning calorimetry serve as a practical foundation for researchers seeking to obtain precise

experimental data for this compound. Such data will be invaluable for enhancing the understanding of its chemical behavior and for the development of safe and efficient applications in the pharmaceutical and chemical industries. Future work should focus on the experimental determination of these properties to validate and refine computational models.

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